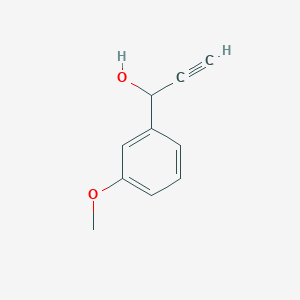

1-(3-methoxyphenyl)prop-2-yn-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C10H10O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h1,4-7,10-11H,2H3 |

InChI Key |

RNULYPCVVHDEFF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(C#C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methoxyphenyl Prop 2 Yn 1 Ol and Its Analogues

Established Synthetic Pathways to Aryl-Substituted Propargylic Alcohols

The synthesis of aryl-substituted propargylic alcohols, such as 1-(3-methoxyphenyl)prop-2-yn-1-ol, is a well-established area of organic chemistry. The primary approach involves the nucleophilic addition of an ethynyl (B1212043) group to an aromatic aldehyde.

Grignard Reagent-Mediated Approaches to Propargylic Alcohol Formation

A cornerstone of propargylic alcohol synthesis is the use of Grignard reagents. stackexchange.com This method involves the reaction of an organomagnesium halide with a carbonyl compound. In the context of this compound synthesis, ethynylmagnesium bromide serves as the nucleophile that attacks the carbonyl carbon of 3-methoxybenzaldehyde (B106831). nbinno.comnih.gov

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. The initial product is a magnesium alkoxide, which is subsequently protonated during an aqueous workup to yield the final propargylic alcohol. The reactivity of the Grignard reagent can be influenced by the choice of solvent and the presence of additives. stackexchange.com

A notable variation is the magnesium-mediated carbometallation of propargyl alcohols, which can lead to the formation of dihydroxydienes and enediyne alcohols. stackexchange.com Copper salts, like copper(I) chloride, can also be used to mediate the carbometallation of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents, leading to the synthesis of fully-substituted allylic alcohols with high regio- and stereoselectivity. rsc.orgacs.org

Propargylation Strategies in Organic Synthesis

Propargylation, the introduction of a propargyl group into a molecule, is a fundamental transformation in organic synthesis. beilstein-journals.org The reaction of propargyl or allenyl organometallic reagents with carbonyl compounds is a widely used method for synthesizing homopropargylic alcohols. beilstein-journals.orgnih.gov

One efficient method involves the use of allenylboron compounds, such as allenylboronic acid pinacol (B44631) ester or potassium allenyltrifluoroborate, to propargylate aldehydes. beilstein-journals.orgnih.gov These reactions can be promoted by microwave irradiation, often leading to high yields and regioselectivity in short reaction times, sometimes even without the need for a solvent. beilstein-journals.org For instance, the reaction of 3-methoxybenzaldehyde with an allenylboron compound would be expected to yield the corresponding homopropargylic alcohol. beilstein-journals.org

Indium-mediated Barbier-Grignard-type reactions using propargyl bromide are another effective strategy for the synthesis of homopropargylic alcohols. nih.gov These reactions can even be performed in water, highlighting their potential for greener synthesis. nih.gov

Catalytic Carbon-Carbon Bond Forming Reactions for Alkynyl Alcohol Derivatives

Catalytic methods for the formation of carbon-carbon bonds are highly sought after due to their efficiency and atom economy. rsc.orgrsc.org In the context of alkynyl alcohol synthesis, several catalytic systems have been developed.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for constructing the carbon framework of these molecules. mdpi.com For example, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, can be adapted for the synthesis of propargylic alcohols. dtu.dk

Lewis acid catalysis plays a significant role in the activation of alkynes. rsc.orgresearchgate.net For instance, the generation of propargylic cations from propargylic alcohols under Lewis-acid catalysis (e.g., Fe³⁺ or BF₃·OEt₂) allows for subsequent carbon-carbon bond formation. rsc.orgresearchgate.net Silver(I) catalysis can also be employed for the C-H functionalization of terminal alkynes. rsc.orgresearchgate.net

Advanced and Stereoselective Synthetic Routes to this compound

The development of stereoselective methods for the synthesis of propargylic alcohols is of great importance, as the stereochemistry of these compounds can have a profound impact on their biological activity. acs.org

Enantioselective reduction of propargylic ketones using alcohol dehydrogenases is a well-established biocatalytic approach to obtain enantiomerically pure propargylic alcohols. acs.org This method offers access to both enantiomers of the target alcohol by selecting the appropriate enantiocomplementary enzyme. acs.org

Asymmetric alkynylation of aldehydes, using a chiral catalyst, provides another powerful strategy for the enantioselective synthesis of propargylic alcohols. Catalytic systems based on zinc triflate (Zn(OTf)₂) and a chiral ligand, such as (+)-N-methylephedrine or a BINOL derivative, have been shown to be effective for the addition of terminal alkynes to a wide range of aldehydes with high enantioselectivity. organic-chemistry.org

Sustainable and Green Chemistry Methodologies in Propargylic Alcohol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of propargylic alcohols to minimize environmental impact. This includes the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions.

One approach is the use of water as a solvent, as demonstrated in some indium-mediated propargylation reactions. nih.gov Microwave-assisted synthesis also aligns with green chemistry principles by often reducing reaction times and energy consumption. beilstein-journals.org

Chemical Reactivity and Transformation of 1 3 Methoxyphenyl Prop 2 Yn 1 Ol

Oxidation Reactions of Aryl-Substituted Propargylic Alcohols

The oxidation of propargylic alcohols can yield different products depending on the reagents and reaction conditions. Generally, oxidation of secondary propargylic alcohols leads to the corresponding alkynones. A practical and environmentally friendly method for this transformation involves an aerobic oxidation using a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This method is effective for a broad range of propargylic alcohols, including those with various functional groups, and can be scaled for industrial production. organic-chemistry.org

While many oxidizing agents can be used, manganese dioxide (MnO₂) is a mild and chemoselective option for oxidizing activated alcohols like allylic, benzylic, and propargylic alcohols to their corresponding aldehydes or ketones. bham.ac.uk In the case of 1-(3-methoxyphenyl)prop-2-yn-1-ol, this would yield 1-(3-methoxyphenyl)prop-2-yn-1-one.

In some cases, oxidation can be accompanied by rearrangement. For instance, treatment of tertiary propargylic alcohols with m-chloroperoxybenzoic acid (m-CPBA) can lead to an oxidative rearrangement, forming tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.com This reaction is proposed to proceed through the epoxidation of the alkyne. thieme-connect.com

| Oxidizing Agent/System | Product | Notes |

| Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | 1-(3-methoxyphenyl)prop-2-yn-1-one | Aerobic, mild conditions, good to excellent yields. organic-chemistry.org |

| MnO₂ | 1-(3-methoxyphenyl)prop-2-yn-1-one | Mild, chemoselective for activated alcohols. bham.ac.uk |

| m-CPBA | Rearrangement products | Can lead to oxidative rearrangement. thieme-connect.com |

Reduction Chemistry of the Alkynyl Moiety

The triple bond of the alkynyl group in this compound is susceptible to reduction. The choice of reducing agent determines the extent of reduction, yielding either an alkene or a fully saturated alkane.

For the partial reduction to an alkene, specific catalysts are required to avoid over-reduction. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. Conversely, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) typically yields trans-alkenes.

Complete reduction of the alkyne to an alkane can be achieved through catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce many functional groups but are typically used for carbonyls, esters, and carboxylic acids, and would not be the first choice for simple alkyne reduction. youtube.com

| Reducing Agent/System | Product | Stereochemistry |

| H₂, Lindlar's Catalyst | 1-(3-methoxyphenyl)prop-2-en-1-ol | cis (Z)-alkene |

| Na, NH₃ (l) | 1-(3-methoxyphenyl)prop-2-en-1-ol | trans (E)-alkene |

| H₂, Pd/C | 1-(3-methoxyphenyl)propan-1-ol | Alkane |

Nucleophilic Substitution Reactions Involving the Propargylic Hydroxyl Group

The hydroxyl group of propargylic alcohols can be displaced by a variety of nucleophiles, a reaction often facilitated by acid catalysis or conversion of the hydroxyl into a better leaving group. nih.gov This propargylic substitution is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

A range of catalysts, including Lewis acids (e.g., FeCl₃, Bi(OTf)₃), transition metals (e.g., ruthenium, copper, iridium), and Brønsted acids (e.g., p-toluenesulfonic acid), can promote these reactions. nih.govorganic-chemistry.orgacs.org For example, FeCl₃ catalyzes the substitution with carbon- and heteroatom-centered nucleophiles like allyl trimethylsilane, alcohols, and thiols. organic-chemistry.org Bismuth(III) triflate has also been shown to be an effective catalyst for the allylation of propargylic alcohols with allyltrimethylsilane. researchgate.net

Metal-free conditions have also been developed, using catalysts such as 4-nitrobenzenesulfonic acid for the reaction with alcohols, amines, and heterocycles. researchgate.net These reactions proceed via the formation of a propargylic carbocation, which is then attacked by the nucleophile. nih.gov

| Catalyst | Nucleophile | Product Type |

| FeCl₃ | Allyl trimethylsilane, Alcohols, Thiols | C-C, C-O, C-S bond formation organic-chemistry.org |

| Bi(OTf)₃ | Allyltrimethylsilane | 1,5-enynes researchgate.net |

| Ru, Cu, Ir complexes | Various C- and heteroatom nucleophiles | Propargylic substitution products acs.orgthieme-connect.com |

| 4-Nitrobenzenesulfonic acid | Alcohols, Amines, Heterocycles | C-O, C-N bond formation researchgate.net |

Electrophilic Addition Reactions Across the Alkyne Bond

Similar to alkenes, the alkyne in this compound can undergo electrophilic addition reactions, although they are generally less reactive. libretexts.orgchadsprep.com The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen adds to the less substituted carbon of the triple bond. libretexts.orgchemistrysteps.com The addition of one equivalent of HX yields a vinyl halide, and the addition of a second equivalent results in a geminal dihalide. libretexts.org

The hydration of alkynes, typically catalyzed by mercury salts in the presence of acid, also follows Markovnikov's rule and initially forms an enol, which then tautomerizes to the more stable ketone. chemistrysteps.com Halogenation with reagents like Br₂ leads to the formation of a di- or tetra-halo compound, with the initial addition often being anti. libretexts.orglibretexts.org

| Reagent | Initial Product | Final Product (with excess reagent) | Regiochemistry |

| H-X (e.g., HBr, HCl) | Vinyl halide | Geminal dihalide | Markovnikov libretexts.orglibretexts.org |

| H₂O, H₂SO₄, HgSO₄ | Enol | Ketone (after tautomerization) | Markovnikov chemistrysteps.com |

| X₂ (e.g., Br₂, Cl₂) | Dihaloalkene | Tetrahaloalkane | Anti-addition libretexts.orglibretexts.org |

Rearrangement Processes in Propargylic Alcohols (e.g., Meyer-Schuster Rearrangement)

Propargylic alcohols are known to undergo rearrangement reactions, with the Meyer-Schuster rearrangement being a prominent example. synarchive.comwikipedia.org This acid-catalyzed reaction converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. synarchive.comwikipedia.org For this compound, a secondary alcohol, this rearrangement would yield an α,β-unsaturated ketone.

The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of this group to form an allene (B1206475) intermediate, which then tautomerizes to the final product. wikipedia.orgrsc.org While strong acids are traditionally used, milder conditions employing transition metal or Lewis acid catalysts have been developed to improve selectivity and yield. wikipedia.orgorganicreactions.org For instance, phosphorus-containing Brønsted acids have been shown to be efficient catalysts for this transformation. rsc.org This rearrangement is a highly atom-economical method for synthesizing α,β-unsaturated carbonyl compounds. rsc.orgorganicreactions.org

| Catalyst | Product | Reaction Type |

| Strong Acid (e.g., H₂SO₄) | α,β-Unsaturated Ketone | Meyer-Schuster Rearrangement synarchive.comwikipedia.org |

| Phosphorus-containing Brønsted acids | α,β-Unsaturated Ketone | Meyer-Schuster Rearrangement rsc.org |

| Transition Metal/Lewis Acid Catalysts | α,β-Unsaturated Ketone | Catalytic Meyer-Schuster Rearrangement wikipedia.orgorganicreactions.org |

Catalysis in the Chemistry of 1 3 Methoxyphenyl Prop 2 Yn 1 Ol

Transition Metal-Catalyzed Transformations of 1-(3-methoxyphenyl)prop-2-yn-1-ol

The presence of both a hydroxyl group and a terminal alkyne in this compound makes it a versatile substrate for a range of transition metal-catalyzed reactions. These reactions often proceed with high efficiency and selectivity, providing access to a diverse array of chemical compounds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgyoutube.com In the context of this compound, palladium-catalyzed coupling reactions such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions are of significant importance. wikipedia.orgwikipedia.orgnih.govmdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgresearchgate.net For this compound, the terminal alkyne functionality can react with various aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to yield substituted alkynes. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions, making it a valuable tool for the synthesis of complex molecules. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. nih.govd-nb.infonih.govresearchgate.net While the primary utility for this compound in this context would typically involve its derivatives, the core principles of the Suzuki-Miyaura coupling are central to modern synthetic strategies. nih.govyoutube.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

Stille Coupling: The Stille reaction creates a new carbon-carbon bond by coupling an organotin compound with an sp2-hybridized organohalide. wikipedia.org The versatility of the Stille reaction allows for the formation of various complex organic structures. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgnih.govlibretexts.org While this compound itself is not a typical substrate for the Heck reaction, the reaction is a cornerstone of palladium catalysis for C-C bond formation. wikipedia.orgmdpi.comnih.govnih.gov The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Key Features |

| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Forms C(sp)-C(sp2) bonds; often uses a copper co-catalyst. wikipedia.orglibretexts.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Mild reaction conditions; broad functional group tolerance. nih.govd-nb.info |

| Stille Coupling | Organotin compound + Organohalide | Versatile for complex molecule synthesis. wikipedia.org |

| Heck Reaction | Alkene + Unsaturated halide | Forms substituted alkenes; follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnih.govlibretexts.org |

Platinum-Catalyzed Hydrosilylation of Propargylic Alcohols

Platinum complexes are highly effective catalysts for the hydrosilylation of alkynes, a reaction that involves the addition of a silicon-hydride bond across the carbon-carbon triple bond. mdpi.comqualitas1998.netnih.gov This process can lead to the formation of vinylsilanes, which are valuable intermediates in organic synthesis. qualitas1998.net The regioselectivity of the hydrosilylation of propargylic alcohols like this compound can be influenced by the choice of platinum catalyst and reaction conditions. mdpi.comprinceton.edu Catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are commonly used. mdpi.comillinois.edu The reaction mechanism, often described by the Chalk-Harrod or modified Chalk-Harrod mechanism, involves the formation of a platinum-hydride or platinum-silyl intermediate. princeton.edu

Table 2: Key Aspects of Platinum-Catalyzed Hydrosilylation

| Catalyst Type | Common Examples | Mechanistic Pathway | Product Type |

| Homogeneous Platinum Catalysts | Speier's Catalyst, Karstedt's Catalyst | Chalk-Harrod, Modified Chalk-Harrod | Vinylsilanes |

Gold-Catalyzed Cyclo-Isomerization Reactions of Propargylic Alcohols

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the cycloisomerization of enynes and diynes. clockss.orgfrontiersin.orgnih.gov Propargylic alcohols such as this compound can undergo gold-catalyzed intramolecular reactions, leading to the formation of various cyclic structures. clockss.orgfrontiersin.org These reactions are often highly atom-economical and proceed under mild conditions. nih.gov The carbophilic nature of gold catalysts allows for the activation of the alkyne moiety towards nucleophilic attack by the hydroxyl group or other functionalities within the molecule, initiating a cascade of reactions to form complex polycyclic systems. clockss.orgencyclopedia.pub For instance, gold-catalyzed cycloisomerization of 1,6-diynes can provide access to bicyclo[2.2.1]hept-5-en-2-ones. nih.gov

Ruthenium-Catalyzed Dehydrative Coupling Reactions

Ruthenium catalysts are effective in promoting dehydrative coupling reactions. In the context of propargylic alcohols, ruthenium catalysts can facilitate the coupling with various nucleophiles, proceeding through a dehydrative mechanism. For example, ruthenium(III) chloride hydrate (B1144303) has been shown to be a convenient catalyst for the addition of active methylene (B1212753) compounds to aryl alkynes, a reaction that is operationally simple and can be performed without the need to exclude air or water. nih.govnih.gov This type of transformation with this compound would lead to the formation of new carbon-carbon bonds at the propargylic position.

Scandium-Catalyzed Propargylation and Related Transformations

Scandium triflate is a Lewis acid catalyst that can be utilized in the propargylation of various nucleophiles with propargyl alcohols. nih.gov For instance, the scandium-catalyzed reaction of 1,3-diketones with propargyl alcohols leads to the formation of propargylated 1,3-diketones, which can then undergo further intramolecular cyclization to yield furan (B31954) or pyran derivatives. nih.gov This methodology provides a pathway to synthesize complex heterocyclic compounds from readily available starting materials like this compound.

Indium-Catalyzed Coupling Reactions Involving Propargylic Alcohols

Indium(III) halides have been recognized as efficient π-acids for activating alkynes towards nucleophilic attack. sciforum.net This property can be exploited in reactions involving propargylic alcohols. Indium-catalyzed hydroarylation of alkynes is a notable application. sciforum.net While direct examples involving this compound are not prevalent in the provided search results, the general reactivity pattern suggests its potential as a substrate in indium-catalyzed transformations. For example, indium-catalyzed intermolecular double hydroarylation reactions of alkynes have been used to synthesize 2,6-dialkenylated BODIPYs. sciforum.net

Copper-Catalyzed Deoxytrifluoromethylation

The introduction of a trifluoromethyl (CF3) group into organic molecules is of significant interest in medicinal chemistry due to the unique properties it imparts. Copper-catalyzed reactions have emerged as a prominent method for the trifluoromethylation of various substrates, including derivatives of propargylic alcohols.

While direct deoxytrifluoromethylation of this compound is not specifically detailed in the available literature, studies on related propargylic systems provide a strong precedent. For instance, a copper-mediated trifluoromethylation of propargyl acetates using S-(trifluoromethyl)diphenylsulfonium triflate has been developed, leading to the formation of trifluoromethylated allenes. rsc.org This transformation highlights the ability of copper to facilitate the transfer of a CF3 group to a propargylic system.

In a related two-step protocol, propargyl bromodifluoroacetates, which can be synthesized from propargylic alcohols, undergo a copper-catalyzed decarboxylative trifluoromethylation. nih.gov This reaction yields a mixture of propargyl trifluoromethanes and trifluoromethyl allenes. nih.gov The reaction demonstrates the utility of copper catalysis in converting a carboxylic acid derivative into a trifluoromethylated product, with carbon dioxide as a benign byproduct. nih.gov The choice of ligand, such as N,N'-dimethylethylenediamine (DMEDA), and solvent can be critical for the success of these reactions. nih.gov

A selection of copper-catalyzed trifluoromethylation reactions of propargylic alcohol derivatives is summarized in the following table:

| Catalyst System | Substrate Type | Trifluoromethylating Agent | Product Type(s) | Ref |

| Copper-mediated | Propargyl Acetates | S-(trifluoromethyl)diphenylsulfonium triflate | Trifluoromethylated Allenes | rsc.org |

| Copper(I) iodide/DMEDA | Propargyl Bromodifluoroacetates | In situ from bromodifluoroacetate | Propargyl Trifluoromethanes and Trifluoromethyl Allenes | nih.gov |

Organocatalytic Applications for this compound Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal- and biocatalysis. While specific organocatalytic applications involving derivatives of this compound are not extensively reported, the general reactivity of propargylic systems in organocatalyzed reactions suggests potential avenues for exploration.

For instance, the synthesis of propargylic alcohols themselves can be achieved with high enantioselectivity using organocatalysts. The addition of terminal alkynes to aldehydes, a fundamental C-C bond-forming reaction, can be catalyzed by chiral organocatalysts, such as those based on cinchona alkaloids, to produce chiral propargylic alcohols.

Derivatives of this compound could potentially be employed in various organocatalytic transformations. For example, the hydroxyl group could be activated by a chiral phosphoric acid or a related Brønsted acid catalyst to facilitate nucleophilic substitution or addition reactions. The alkyne moiety, in turn, could participate in cycloaddition reactions or conjugate additions to activated Michael acceptors under organocatalytic conditions. The development of such reactions would represent a valuable expansion of the synthetic utility of this versatile building block.

Biocatalytic Approaches in Propargylic Alcohol Chemistry

Biocatalysis offers a green and highly selective alternative for the synthesis and transformation of chiral molecules like propargylic alcohols. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

A notable biocatalytic application is the kinetic resolution of racemic propargylic alcohols. Lipases are frequently employed for this purpose through enantioselective acylation or hydrolysis. For example, lipase (B570770) AK has been used for the resolution of a protected propargylic alcohol on a large scale, affording both the (S)-alcohol and the (R)-acetate with high enantiomeric excess. organic-chemistry.org

More recently, a biocatalytic cascade has been developed for the deracemization of propargylic alcohols to produce enantiomerically pure products. chemrxiv.orgnih.govnih.gov This one-pot, two-step process utilizes a peroxygenase from Agrocybe aegerita to oxidize the racemic propargylic alcohol to the corresponding ketone. chemrxiv.orgnih.govnih.gov Subsequently, an alcohol dehydrogenase (ADH), either (R)-selective from Lactobacillus kefir or (S)-selective from Thermoanaerobacter brokii, reduces the ketone to the desired enantiopure alcohol. chemrxiv.orgnih.govnih.gov This enzymatic cascade has been shown to be effective for a range of propargylic alcohols, yielding products in good to excellent yields and high enantiomeric excess. chemrxiv.org

Furthermore, enzymatic systems can be used to convert racemic propargylic alcohols into enantiomerically enriched propargylic amines. nih.govnih.gov This involves a Mitsunobu-type reaction catalyzed by an amine transaminase, such as the (R)-selective enzyme from Aspergillus terreus or the (S)-selective one from Chromobacterium violaceum. nih.govnih.gov These biocatalytic methods provide a powerful and sustainable platform for the synthesis of optically pure propargylic alcohols and their derivatives. chemrxiv.org

Computational and Theoretical Studies on 1 3 Methoxyphenyl Prop 2 Yn 1 Ol

Theoretical Elucidation of Reaction Mechanisms for 1-(3-methoxyphenyl)prop-2-yn-1-ol Transformations

The study of reaction mechanisms for transformations involving this compound would heavily rely on quantum chemical calculations. Density Functional Theory (DFT) is a primary tool for mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.

For a typical transformation, such as an acid-catalyzed Meyer-Schuster rearrangement or a metal-catalyzed coupling reaction, computational chemists would model the step-by-step process. The energies of each species along the reaction coordinate are calculated to determine the activation barriers and reaction enthalpies. This data provides a quantitative understanding of the reaction's feasibility and kinetics. Isotope effect calculations could further be employed to validate the proposed mechanisms against experimental data.

Computational Prediction of Regioselectivity and Stereoselectivity in Propargylic Alcohol Reactions

Many reactions of propargylic alcohols like this compound can yield multiple products, making the prediction of regioselectivity and stereoselectivity a critical aspect. Computational models are invaluable in this regard.

Regioselectivity: In reactions such as hydration or hydrohalogenation, the addition of a reagent can occur at either of the two carbons of the alkyne. To predict the favored regioisomer, chemists would analyze the electronic properties of the molecule. By calculating the partial atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions, one can identify the most electrophilic and nucleophilic sites, thus predicting the likely point of attack.

Stereoselectivity: For reactions that create a new stereocenter or involve chiral catalysts, computational methods can predict the stereochemical outcome. This is achieved by modeling the transition states leading to the different stereoisomers. The transition state with the lower activation energy will correspond to the major product. For instance, in an asymmetric reduction of the alkyne, the interaction between the chiral catalyst and the substrate would be modeled to explain the preference for one enantiomer over the other.

Quantum Chemical Analysis of Electronic Structure and Reactivity Profiles

A thorough understanding of the electronic structure of this compound is fundamental to predicting its reactivity. Quantum chemical calculations provide a wealth of information in this area.

Electronic Properties: Key parameters such as ionization potential, electron affinity, and the HOMO-LUMO gap are calculated to gauge the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution around the molecule. This allows for the identification of electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the oxygen of the hydroxyl group and the methoxy (B1213986) group, as well as the triple bond, would be expected to be electron-rich sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the hyperconjugative interactions that contribute to the stability of certain conformations and can help in understanding the nature of the bonding in the propargylic system.

Below is a table of hypothetical, yet representative, quantum chemical data that would be generated for this compound.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and electronic stability. |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While quantum mechanics is excellent for studying individual molecules and their reactions, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase (e.g., in a solvent) and to explore their conformational landscape.

Conformational Analysis: this compound has several rotatable bonds, leading to different possible conformations. MD simulations can explore these conformations over time, identifying the most stable (lowest energy) arrangements and the energy barriers between them. This is crucial as the reactivity of a molecule can be highly dependent on its conformation.

Intermolecular Interactions: MD simulations can also model how this compound interacts with other molecules, such as solvent molecules or other reactants. This is particularly important for understanding reaction mechanisms in solution, as the solvent can play a significant role in stabilizing or destabilizing transition states and intermediates through interactions like hydrogen bonding. For example, the hydroxyl group of the title compound would be expected to form hydrogen bonds with polar solvents.

Advanced Spectroscopic Characterization Methodologies in 1 3 Methoxyphenyl Prop 2 Yn 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1-(3-methoxyphenyl)prop-2-yn-1-ol, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For a related compound, (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one, specific chemical shifts (δ) are observed, such as a singlet for the methoxy (B1213986) group protons around 3.85 ppm. chemicalbook.com Protons on the phenyl ring and the propenone backbone show complex splitting patterns (multiplets, doublets, etc.) in the aromatic region (typically δ 6.9-8.0 ppm). chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. In chalcone (B49325) derivatives, the carbonyl carbon (C=O) typically resonates downfield around 178-190 ppm. researchgate.net The carbon of the methoxy group (-OCH₃) appears around 55 ppm. researchgate.net Carbons of the aromatic rings and the vinyl group appear in the range of 114-164 ppm. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment.

¹⁹F NMR Applications: While not directly applicable to this compound itself, ¹⁹F NMR is a powerful tool in the study of fluorinated analogues or in reactions involving fluorine-containing reagents.

A representative table of predicted ¹³C NMR chemical shifts for a related compound is provided below.

| Atom No. | Predicted Shift (ppm) |

| 1 | 161.6 |

| 2 | 115.1 |

| 3 | 130.2 |

| 4 | 119.6 |

| 5 | 130.2 |

| 6 | 115.1 |

| 7 | 145.5 |

| 8 | 124.1 |

| 9 | 189.1 |

| 10 | 55.3 |

| Data for (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound and for studying its fragmentation patterns, which aids in structural confirmation.

Electrospray Ionization-Time of Flight (ESI-TOF): This soft ionization technique is used to determine the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. For instance, a related compound, N-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)trifluoromethanesulfonamide, was analyzed by HRMS to confirm its molecular formula. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov Electron Ionization (EI) is a common ionization method in GC-MS, which causes fragmentation of the molecule. nih.gov The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint and can be used to identify the compound by comparing it to spectral libraries. nih.gov

Predicted collision cross-section values for adducts of 3-(3-methoxyphenyl)prop-2-yn-1-ol (B1603178) are presented in the table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 163.07536 | 133.7 |

| [M+Na]⁺ | 185.05730 | 146.3 |

| [M+NH₄]⁺ | 180.10190 | 138.6 |

| [M+K]⁺ | 201.03124 | 136.8 |

| [M-H]⁻ | 161.06080 | 127.5 |

| [M+Na-2H]⁻ | 183.04275 | 137.6 |

| [M]⁺ | 162.06753 | 132.9 |

| [M]⁻ | 162.06863 | 132.9 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation, which excites molecular vibrations.

Key vibrational frequencies observed in the IR spectrum of related compounds include:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C≡C stretch: A weak to medium absorption band around 2100-2260 cm⁻¹ indicates the presence of the alkyne triple bond.

C-O stretch (aryl-ether): A strong absorption band typically appears in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. nih.gov

C-H stretch (aromatic): Absorptions are observed above 3000 cm⁻¹.

C=C stretch (aromatic): Multiple sharp bands are present in the 1400-1600 cm⁻¹ region. nih.gov

The IR spectrum of a similar chalcone, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows characteristic peaks for the various functional groups. researchgate.net

X-ray Diffraction Analysis for Crystalline Structures

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and crystal packing information.

For the related compound 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, X-ray diffraction analysis revealed a triclinic crystal system with the space group P-1. researchgate.net The analysis provides detailed geometric parameters that are in agreement with those of similar structures. researchgate.net The study of crystal structures is important for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the physical properties of the solid state. nih.govnih.gov

| Crystal Data for 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Data from a study on a related compound. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to study its chromophoric properties. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For chalcone derivatives, the UV-Vis spectrum typically shows strong absorption bands corresponding to π-π* and n-π* transitions. nih.gov The position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. In some cases, chalcones exhibit photochromism, where irradiation with light of a specific wavelength leads to a reversible change in the absorption spectrum. mdpi.com This property is associated with E/Z isomerization around the double bond. mdpi.com

For example, the UV-Vis spectrum of (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one in acetonitrile (B52724) shows absorption maxima that change upon irradiation, indicating photoswitching behavior. mdpi.com

Applications of 1 3 Methoxyphenyl Prop 2 Yn 1 Ol in the Synthesis of Complex Molecular Architectures and Functional Materials

Synthesis of Bioactive Heterocyclic Scaffolds

The unique combination of functional groups in 1-(3-methoxyphenyl)prop-2-yn-1-ol makes it an ideal precursor for various cyclization reactions to form heterocyclic systems, many of which are core structures in pharmacologically active compounds.

Dihydrofurans: Polysubstituted 2,5-dihydrofurans are structural motifs in numerous bioactive natural products. The synthesis of these heterocycles can be efficiently achieved using propargylic alcohols. organic-chemistry.orgacs.orgresearchgate.net A common method involves a gold(I)-catalyzed formal [4+1] cycloaddition between a propargylic alcohol and an α-diazoester. organic-chemistry.orgacs.org In this process, this compound can react via an α-hydroxy allene (B1206475) intermediate, which undergoes a 5-endo-dig cyclization to furnish the dihydrofuran ring. acs.orgresearchgate.net This method is noted for its broad substrate scope and tolerance of various functional groups. organic-chemistry.orgresearchgate.net

Indoles: The indole (B1671886) framework is a privileged structure in medicinal chemistry. Propargylic alcohols are key starting materials for synthesizing complex indole derivatives through various tandem annulation reactions. researchgate.net For instance, this compound can undergo a metal-catalyzed or Brønsted acid-catalyzed reaction with indole derivatives. acs.orgacs.org One established pathway involves the catalyst-controlled 3-alkenylation or 3-alkylation of an indole with a propargylic alcohol. acs.org Depending on the catalyst, such as triflic acid or copper(II) triflate, the reaction can be directed to form different cyclopenta[b]indole (B15071945) skeletons. acs.org Another approach is the rhodium-mediated cyclization of a propargylaniline derivative, which proceeds through an o-allenylaniline intermediate to form the indole ring. nih.gov

Chromones and Flavones: Chromones and their derivatives, flavones, are known for their wide range of biological activities. The synthesis of flavones can be achieved from 1-(2-methoxyphenyl)prop-2-yn-1-one precursors through a base-catalyzed, thiol-assisted demethylation and cyclization sequence. While the starting material is a constitutional isomer of the title compound, the methodology highlights a viable pathway. The synthesis would begin with the oxidation of this compound to its corresponding ynone. This intermediate can then react with various 2'-hydroxychalcones in the presence of a catalyst to yield flavone (B191248) derivatives.

Naphthopyrans: Naphthopyrans are a highly important class of compounds, primarily due to their photochromic properties. rsc.orgekb.eg The most robust and straightforward synthesis of naphthopyrans involves the acid-catalyzed condensation of a naphthol with a propargylic alcohol, such as this compound. nih.govresearchgate.net This reaction is typically catalyzed by para-toluenesulfonic acid (TsOH) or acidic alumina (B75360) and proceeds through the in-situ formation of a naphthyl propargyl ether, which then undergoes thermal rearrangement. nih.gov The modularity of this synthesis allows for the creation of a diverse library of naphthopyrans by varying the substitution on either the naphthol or the propargyl alcohol precursor. researchgate.netresearchgate.net

| Heterocyclic Scaffold | General Synthetic Strategy | Key Features | Relevant Citations |

|---|---|---|---|

| Dihydrofurans | Gold(I)-catalyzed [4+1] cycloaddition with α-diazoesters | Forms substituted 2,5-dihydrofurans; proceeds via an α-hydroxy allene intermediate. | organic-chemistry.orgacs.orgresearchgate.net |

| Indoles | Acid- or metal-catalyzed annulation with indole derivatives | Can form complex fused systems like cyclopenta[b]indoles; catalyst choice controls reaction pathway. | researchgate.netacs.orgacs.orgnih.gov |

| Chromones/Flavones | Oxidation to ynone followed by cyclization with a hydroxyphenol derivative | Builds the core benzopyran-4-one structure common in flavonoids. | |

| Naphthopyrans | Acid-catalyzed condensation with a naphthol derivative | A modular and high-yielding route to photochromic compounds. | rsc.orgnih.govresearchgate.netresearchgate.net |

Construction of Conjugated Polyenes and Polyynes

Conjugated polyenes and polyynes are fundamental structures in materials science and natural products. These systems, characterized by alternating single and multiple bonds, exhibit unique electronic and optical properties. libretexts.org

This compound is a precursor to cross-conjugated polyenes. Palladium-catalyzed oxidative cascade reactions involving enallenes and allenynes, which can be derived from propargyl alcohol derivatives, lead to the formation of functionalized cross-conjugated polyenes. acs.org Furthermore, the oxidation of this compound to the corresponding prop-2-yn-1-one provides a key intermediate. This ynone can undergo condensation reactions to form chalcone-like structures, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, which are a class of conjugated enones.

For the synthesis of polyynes (molecules with multiple conjugated C-C triple bonds), the terminal alkyne of this compound can be utilized in classic coupling reactions like Glaser or Cadiot-Chodkiewicz couplings to form conjugated diynes. These diynes can then be subjected to alkyne metathesis to generate longer, and often more complex, triynes and polyynes.

Derivatization for Chemical Labeling and Bioconjugation Strategies

The terminal alkyne group of this compound makes it an excellent substrate for bioorthogonal chemistry, particularly for "click" reactions. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that ligates an alkyne with an azide (B81097) to form a stable triazole ring. This allows this compound, or derivatives thereof, to be conjugated to biomolecules (peptides, proteins, nucleic acids) that have been metabolically or synthetically tagged with an azide group.

Similarly, the molecule can participate in strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a cytotoxic copper catalyst and is thus highly suitable for labeling in living systems. nih.gov The hydroxyl group offers an additional site for derivatization, for example, by esterification to attach linkers or reporter molecules, further enhancing its utility in creating multifunctional probes for chemical biology.

Precursors in the Development of Fine Chemicals and Pharmaceutical Intermediates

Propargylic alcohols are recognized as versatile intermediates for the synthesis of valuable organic compounds. nih.govorganic-chemistry.org The dual functionality of this compound allows it to be a starting point for a variety of complex molecules. For instance, it is used in the synthesis of spiro[4.5]trienones through intramolecular ipso-halocyclization of its N-(4-methoxyaryl) derivatives. It also serves as a key reactant in gold-catalyzed cycloisomerization reactions to produce naphthyl ketone derivatives. The ability to selectively transform either the alcohol or the alkyne group, or to use both in cascade reactions, makes it a powerful tool for building molecular complexity efficiently.

| Product Class | Synthetic Transformation | Significance |

|---|---|---|

| Spiro[4.5]trienones | Intramolecular ipso-halocyclization | Access to complex spirocyclic frameworks. |

| Naphthyl Ketones | Gold-catalyzed cycloisomerization | Formation of polycyclic aromatic systems. |

| Polysubstituted Furans | Propargylic substitution / cycloisomerization | Builds furan (B31954) rings found in many natural products. nih.gov |

| Homopropargylic Alcohols | Propargylation of carbonyls | Key intermediates for further synthetic elaboration. nih.govorganic-chemistry.org |

Role in Functional Materials Science

The structural features of this compound make it a valuable precursor for functional organic materials with specific optical and electronic properties.

Photochromic Dyes: As established, this compound is a key building block for naphthopyrans. nih.govresearchgate.net Naphthopyrans are among the most commercially successful classes of photochromic compounds, used extensively in ophthalmic lenses. rsc.orgresearchgate.net Their function relies on the reversible, light-induced cleavage of the C-O bond in the pyran ring, which converts the colorless, spirocyclic naphthopyran into a highly colored, planar merocyanine (B1260669) dye. rsc.orgekb.eg The ability to fine-tune the substitution on the aryl ring originating from the propargyl alcohol allows for precise control over the dye's color (absorption maximum) and fading kinetics. researchgate.net

Push-Pull Systems: Molecules that contain both an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge are known as push-pull systems. These systems often exhibit significant nonlinear optical (NLO) properties. The 3-methoxyphenyl (B12655295) group in the title compound acts as an electron-donating moiety. By extending the conjugation through the alkyne and attaching an electron-accepting group at the terminus, derivatives of this compound can be converted into push-pull chromophores. For example, chalcone (B49325) derivatives prepared from related precursors, like 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, are studied for their NLO properties.

Conclusion and Future Research Perspectives

Synthesis and Reactivity of 1-(3-methoxyphenyl)prop-2-yn-1-ol: A Research Synthesis

The synthesis of this compound and its analogs typically involves the addition of a metal acetylide to 3-methoxybenzaldehyde (B106831). This fundamental transformation is a cornerstone of carbon-carbon bond formation in organic synthesis. Variations in reaction conditions, such as the choice of solvent, temperature, and the nature of the organometallic reagent, can influence the efficiency and selectivity of the synthesis.

The reactivity of this compound is characterized by the chemical properties of its functional groups: the hydroxyl group, the carbon-carbon triple bond, and the methoxy-substituted phenyl ring. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. The alkyne functionality is particularly versatile, participating in a wide array of transformations including:

Reduction: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, depending on the catalyst and reaction conditions employed.

Cyclization Reactions: The propargyl alcohol moiety is a key precursor for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization can lead to the formation of furan (B31954) or pyran derivatives. Base-catalyzed cyclization of related 1-(2-methoxyphenyl)prop-2-yn-1-ones has been shown to produce flavones. researchgate.net

Coupling Reactions: The terminal alkyne can participate in various cross-coupling reactions, such as the Sonogashira, Heck, and Glaser couplings, to form more complex molecular architectures.

Addition Reactions: The triple bond can undergo addition reactions with a variety of reagents, including halogens, hydrogen halides, and water, leading to a diverse range of functionalized products.

The methoxy (B1213986) group on the phenyl ring can also influence the reactivity of the aromatic system, directing electrophilic substitution reactions to specific positions on the ring.

Table 1: Key Reactions of Propargyl Alcohols

| Reaction Type | Reagents/Conditions | Product Type |

| Reduction | H₂, Lindlar's catalyst | cis-Alkene |

| Na, NH₃ | trans-Alkene | |

| H₂, Pd/C | Alkane | |

| Oxidation | MnO₂, PCC | Propargyl aldehyde/ketone |

| Meyer-Schuster Rearrangement | Acid catalyst | α,β-Unsaturated carbonyl |

| Nicholas Reaction | Co₂(CO)₈, acid | Stabilized cation for nucleophilic attack |

| Cycloaddition | Azides, nitrones | Triazoles, isoxazoles |

Emerging Directions and Unexplored Potential in this compound Chemistry

While the fundamental reactivity of this compound has been explored, several emerging areas of research offer exciting possibilities for its future application.

One promising direction is its use in the synthesis of biologically active molecules. The structural motifs accessible from this compound are present in numerous natural products and pharmaceutical agents. For example, the related compound ferulic acid [3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid] and its derivatives have shown potential as antioxidants and in cancer chemoprevention. researchgate.net The development of efficient synthetic routes from this compound to such compounds is a worthy pursuit.

The application of this compound in materials science is another area ripe for exploration. The rigid, linear nature of the alkyne unit makes it an attractive component for the construction of novel polymers and functional materials. The potential for post-polymerization modification via the alkyne "handle" offers a pathway to materials with tailored properties.

Furthermore, the enantioselective synthesis of this compound and its subsequent use in asymmetric catalysis represent a significant and largely unexplored frontier. Chiral propargyl alcohols are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals and natural products.

Challenges and Opportunities in Process Optimization and Sustainable Methodologies

A key challenge in the broader application of this compound lies in the development of more efficient and sustainable synthetic processes. While traditional methods for its synthesis are well-established, they often rely on stoichiometric amounts of strong bases and cryogenic temperatures, which can be resource-intensive and generate significant waste.

Opportunities for process optimization include the development of catalytic methods for the addition of acetylene (B1199291) to 3-methoxybenzaldehyde. The use of transition metal catalysts could potentially lower the activation energy of the reaction, allowing for milder reaction conditions and reduced waste.

The adoption of green chemistry principles is another critical area for future research. This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the development of continuous flow processes. nih.gov Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated optimization. nih.gov For instance, a two-step continuous flow process involving a hydrogenation followed by an amidation has been successfully optimized using Bayesian optimization algorithms and HPLC analysis. nih.gov

Moreover, exploring enzymatic or chemo-enzymatic routes to this compound could offer highly selective and environmentally benign alternatives to traditional chemical synthesis.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-methoxyphenyl)prop-2-yn-1-ol, and how can purity be optimized?

The synthesis typically involves Sonogashira coupling or alkyne addition to a ketone intermediate. For example:

Ketone precursor synthesis : React 3-methoxyacetophenone with a propargylating agent (e.g., propargyl bromide) under basic conditions (e.g., KOH/ethanol) to form the propargyl alcohol .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the product. Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Key considerations : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Use anhydrous conditions to avoid side reactions with the alkyne group.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : The alkyne proton (≡C-H) appears as a singlet at δ ~2.5 ppm, while the methoxy group resonates at δ ~3.8 ppm. Aromatic protons (3-methoxyphenyl) show splitting patterns consistent with substitution .

- FT-IR : Strong absorption at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 176 (M⁺) with fragmentation patterns confirming the alkyne and methoxyphenyl moieties .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Stability : The hydroxyl and alkyne groups make it sensitive to moisture and oxidation. Degradation products include ketones (via alkyne hydration) or peroxides (under oxidative conditions) .

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar). Use desiccants to minimize hydrolysis. Stability is confirmed for ≥6 months under these conditions .

Advanced Research Questions

Q. How do computational models predict the reactivity of the alkyne and hydroxyl groups in catalytic applications?

Density functional theory (DFT) studies reveal:

- Alkyne activation : The sp-hybridized carbon exhibits high electron density, favoring coordination with transition metals (e.g., Pd, Cu) in cross-coupling reactions .

- Hydrogen bonding : The hydroxyl group forms strong intermolecular bonds (O-H···O/N), influencing crystal packing and solubility. Graph set analysis (Etter’s rules) classifies these interactions as D or R₂²(8) motifs .

Table 1 : Calculated bond lengths and angles (DFT/B3LYP/6-311++G(d,p)):

| Parameter | Value |

|---|---|

| C≡C bond length | 1.20 Å |

| O-H···O bond energy | ~25 kJ/mol |

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .

- Enzyme inhibition : Fluorescence-based assays targeting cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to known inhibitors .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .

Q. How can X-ray crystallography resolve contradictions in reported stereochemical outcomes of its derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software :

- Data collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts.

- Refinement : Anisotropic displacement parameters clarify bond angles and torsional strain. For example, a derivative with a quinoline moiety showed a dihedral angle of 15.2° between the methoxyphenyl and propargyl groups, resolving prior ambiguities .

Q. What environmental degradation pathways are predicted for this compound, and how can they be monitored?

- Photodegradation : UV-Vis spectroscopy tracks breakdown products (e.g., 3-methoxybenzoic acid) under simulated sunlight .

- Biodegradation : GC-MS identifies metabolites after incubation with Pseudomonas spp. soil isolates. Key intermediates include catechol derivatives via O-demethylation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.